molecular formula C25H21ClO6 B4542813 6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B4542813
M. Wt: 452.9 g/mol
InChI Key: HVYYPJUQKMOJCE-UHFFFAOYSA-N
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Description

6-Chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chloro group at position 6, a phenyl group at position 4, and a 3,4,5-trimethoxybenzyloxy substituent at position 5. Coumarins are known for diverse biological activities, including antitumor, anticoagulant, and anti-inflammatory properties. This compound’s structural uniqueness lies in its 3,4,5-trimethoxybenzyloxy group, which is hypothesized to enhance binding affinity to cellular targets like heat shock proteins (HSPs) or kinases .

Properties

IUPAC Name

6-chloro-4-phenyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClO6/c1-28-22-9-15(10-23(29-2)25(22)30-3)14-31-21-13-20-18(11-19(21)26)17(12-24(27)32-20)16-7-5-4-6-8-16/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYYPJUQKMOJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-phenylcoumarin, which is then chlorinated to obtain 6-chloro-4-phenylcoumarin.

    Etherification: The chlorinated compound is then subjected to etherification with 3,4,5-trimethoxybenzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding reduced chromen-2-one derivative.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Substituent Variations at Position 7

Key structural analogs differ in the benzyloxy substituent at position 7:

Compound Name Substituent at Position 7 Key Differences/Effects Reference(s)
6-Chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy] 3,4,5-Trimethoxybenzyloxy High electron density from methoxy groups may improve target binding (e.g., HSP90 inhibition) .
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl 2,4-Dichlorobenzyloxy Chloro groups introduce electron-withdrawing effects, potentially reducing binding affinity compared to methoxy derivatives.
7-[(4-Methoxybenzyl)oxy]-6-hexyl-4-phenyl 4-Methoxybenzyloxy Single methoxy group and hexyl chain at position 6 increase lipophilicity, possibly altering pharmacokinetics .
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl Oxiranylmethoxy (epoxide-containing) Epoxide group introduces reactivity, enabling covalent interactions with targets but may reduce stability .

Activity Insights:

  • The 3,4,5-trimethoxybenzyloxy group in the target compound is associated with enhanced antitumor activity in related structures (e.g., imidazothiadiazole-coumarin hybrids targeting HSP90 with mean GI₅₀ values <10 µM) .

Variations at Position 6

Alterations at position 6 influence steric and electronic properties:

Compound Name Substituent at Position 6 Biological Implications Reference(s)
6-Chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy] Chloro Chloro’s moderate electronegativity balances lipophilicity and target interactions.
6-Hexyl-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy] Hexyl Hexyl chain increases hydrophobicity, possibly improving membrane permeability .

Activity Insights:

  • Hexyl substitution () may enhance bioavailability but could reduce solubility, a trade-off critical for drug development .

Core Structure Modifications

Non-coumarin analogs with similar substituents:

Compound Name Core Structure Activity Profile Reference(s)
3-(3,4,5-Trimethoxybenzyl)quinazolinone derivatives Quinazolinone Antitumor activity (GI₅₀: 6.33–17.90 µM) via kinase inhibition .
Coumarin-imidazothiadiazole hybrids Imidazothiadiazole HSP90 inhibition with sub-micromolar potency .

Activity Insights:

  • The 3,4,5-trimethoxybenzyl group is a common pharmacophore across diverse scaffolds, suggesting its broad applicability in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
6-chloro-4-phenyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one

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